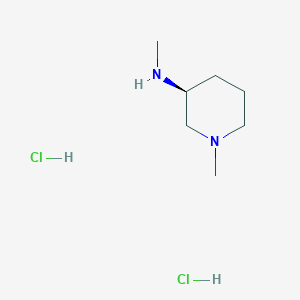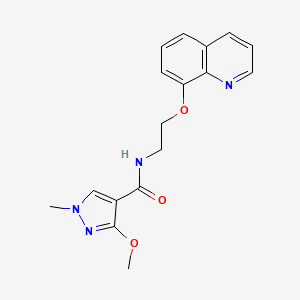![molecular formula C10H13NO4S B2667919 N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide CAS No. 923154-09-0](/img/structure/B2667919.png)
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide” is a chemical compound with the molecular formula C10H13NO4S . It is a derivative of acetamide .
Synthesis Analysis
The synthesis of “N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide” and its derivatives has been a subject of research in medicinal chemistry . The process involves various chemical techniques and computational chemistry applications . The aim is to design and develop new pharmaceutical compounds .Molecular Structure Analysis
The molecular structure of “N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide” is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethylsulfonyl group and a hydroxy group .Physical And Chemical Properties Analysis
“N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide” is characterized by a molecular weight of 243.28 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, using Novozym 435 as a catalyst, demonstrates its significance in drug synthesis processes (Magadum & Yadav, 2018).
Hydrogen Bond Studies : Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, including their synthesis and characterization, highlights the importance of understanding molecular structures and interactions, which are crucial in drug development (Romero & Margarita, 2008).
Silylation and Heterocycle Formation : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles, is an example of its use in developing new chemical compounds with potential applications in various fields (Lazareva et al., 2017).
Applications in Pharmacology and Drug Design
Inhibitor Synthesis : The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation as an inhibitor against enzymes like carbonic anhydrase and acetylcholinesterase underscores its potential in therapeutic applications (Virk et al., 2018).
Coordination Complexes for Antioxidant Activity : The creation of Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives and their significant antioxidant activity demonstrates the compound's utility in developing new antioxidant agents (Chkirate et al., 2019).
COX-2 Inhibitors : The synthesis and evaluation of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates as COX-2 inhibitors illustrate the compound's role in creating selective and potent inhibitors for therapeutic use (Consalvi et al., 2015).
Molecular Docking and Anticancer Potential : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from a related acetamide, has shown potential as an anticancer drug through molecular docking studies targeting specific receptors (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(14,15)8-4-5-10(13)9(6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCBJYTEIAXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2667839.png)


![4-ethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2667845.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2667848.png)



![4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol](/img/structure/B2667856.png)

![1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine](/img/structure/B2667859.png)